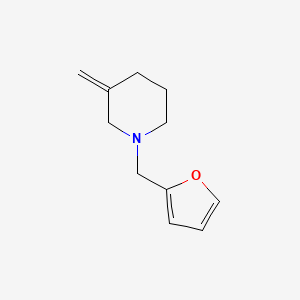

1-(Furan-2-ylmethyl)-3-methylenepiperidine

Description

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-methylidenepiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-10-4-2-6-12(8-10)9-11-5-3-7-13-11/h3,5,7H,1-2,4,6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKAWUJJEDGTDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-methylenepiperidine typically involves the reaction of furan derivatives with piperidine derivatives under specific conditions. One common method involves the use of 2-furylmethyl halides and piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Synthetic Methods and Condensation Reactions

The compound is synthesized via condensation reactions between furan-2-carbaldehyde derivatives and functionalized piperidines. Key protocols include:

-

Piperidine methylation occurs via Mannich-type reactions , with the methylene bridge enabling strain-driven reactivity .

-

Functionalization of the furan ring (e.g., bromination, formylation) proceeds at C5 due to electron-rich π-system activation .

Electrophilic Aromatic Substitution (EAS)

The furan moiety undergoes regioselective substitution:

-

Bromination : Br₂/FeCl₃ generates 5-bromo derivatives (yield: 72%) .

-

Sulfonation : SO₃/pyridine produces sulfonic acid adducts for further coupling .

Nucleophilic Additions

-

The methylenepiperidine’s exocyclic double bond participates in Michael additions with malonates or Grignard reagents (e.g., Et₂Zn) under Ti/Mg catalysis .

-

Hydroamination with primary amines yields 3-aminomethylpiperidine derivatives (DMF, 60°C) .

Diels-Alder Reactivity

The furan ring acts as a diene in [4+2] cycloadditions:

| Dienophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Endo-oxanorbornene adduct | Toluene, 110°C, 24 hrs | 58% | |

| Acetylenedicarboxylate | Furan-2-one spirocycles | PES-NHSO₃H, EtOH | 85–97% |

Catalytic Cross-Coupling

Pd/Cu-mediated couplings enable π-system diversification:

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | 5-Arylfuran-piperidine hybrids | 65% | |

| Sonogashira | Terminal alkynes | Ethynyl-linked biheterocycles | 71% |

Biological Alkylation and Pharmacological Modifications

-

The methylenepiperidine’s exocyclic CH₂ group undergoes alkylation with biomolecules (e.g., glutathione), forming covalent adducts implicated in neuropharmacological activity .

-

Quaternization with methyl iodide yields N-methylpyridinium salts (benzene, 25°C, 89%) .

Oxidation and Reductive Transformations

| Reaction | Reagent | Outcome | Source |

|---|---|---|---|

| Epoxidation | mCPBA | Unstable furan epoxide | |

| Hydrogenation | H₂/Pd-C | Tetrahydrofuran-piperidine | |

| TEMPO-mediated | Oxone/TEMPOH | N-Oxide derivatives |

Mechanistic Insights

-

Lewis acid catalysis (e.g., InCl₃, Ti(O-iPr)₄) polarizes the methylene group, enhancing electrophilicity .

-

Radical pathways dominate under photoredox conditions (e.g., Ir-based catalysts), enabling C–H functionalization .

Stability and Degradation

-

Acidic conditions (HCl/CHCl₃) induce furan ring opening (t₁/₂ = 2 hrs at 25°C) .

-

UV exposure accelerates [2+2] photocycloadditions, forming strained bicyclic systems .

This compound’s versatility stems from orthogonal reactivity at the furan and piperidine moieties, enabling applications in medicinal chemistry (e.g., protease inhibition ) and materials science. Future studies should explore enantioselective catalysis and in vivo metabolic pathways.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a furan ring attached to a methylene group, which connects to a piperidine ring. This unique structure allows for diverse chemical reactivity, including oxidation and substitution reactions. Notably, the furan ring can undergo oxidation to form epoxides or enediones, while the methylene group can participate in various substitution reactions under acidic or basic conditions.

Several synthetic routes have been developed for producing 1-(Furan-2-ylmethyl)-3-methylenepiperidine. A prominent method involves the reaction of furan derivatives with piperidine under controlled conditions. For instance, Vilsmeier conditions have been employed to achieve high purity and yield of the compound. Other methods include acid-catalyzed reactions and microwave-assisted synthesis, which enhance reaction efficiency and minimize byproducts.

Antimicrobial Activity

The structural characteristics of 1-(Furan-2-ylmethyl)-3-methylenepiperidine suggest potential applications in drug development against various pathogens. Preliminary studies indicate that compounds with similar structures can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of drugs derived from this compound.

Anticancer Potential

Research into compounds with furan and piperidine moieties has revealed their potential as anticancer agents. The ability of 1-(Furan-2-ylmethyl)-3-methylenepiperidine to act as a building block in organic synthesis allows for the creation of more complex molecules targeting cancer cells. The compound's interactions with specific biological targets may lead to the development of novel anticancer therapies.

Interaction Studies

Recent interaction studies have focused on understanding how 1-(Furan-2-ylmethyl)-3-methylenepiperidine binds to biological targets. These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential. For example, compounds structurally similar to 1-(Furan-2-ylmethyl)-3-methylenepiperidine have shown promising results in binding assays with various enzymes and receptors.

Bioactivity Evaluation

A series of bioactivity evaluations have been conducted to assess the efficacy of 1-(Furan-2-ylmethyl)-3-methylenepiperidine derivatives against specific diseases. In vitro studies have demonstrated that modifications to the compound can enhance its biological activity, making it a candidate for further development in therapeutic applications .

Summary of Applications

| Application Area | Details |

|---|---|

| Synthesis | Various synthetic routes including Vilsmeier conditions and microwave-assisted synthesis. |

| Antimicrobial Activity | Potential interactions with cytochrome P450 enzymes; could influence drug metabolism. |

| Anticancer Potential | Serves as a building block for creating complex anticancer agents; promising interactions with cancer targets. |

| Interaction Studies | Binding studies with enzymes and receptors; crucial for understanding mechanism of action. |

| Bioactivity Evaluation | In vitro studies show efficacy; modifications enhance biological activity. |

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-3-methylenepiperidine involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The methylene bridge and piperidine ring contribute to the compound’s overall conformation, affecting its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key Observations :

Key Observations :

- Suzuki coupling () and copper-catalyzed reactions () are common for introducing aryl/heteroaryl groups. The target compound’s furan-2-ylmethyl group might be installed via similar alkylation or cross-coupling strategies.

- Yields for piperidine derivatives vary significantly (44–76%), suggesting that substituent complexity and reaction conditions critically impact efficiency.

Physicochemical Properties

- Spectroscopic Data :

- reports IR peaks at 2935 cm⁻¹ (C-H stretch) and 1706 cm⁻¹ (C=O) for a furan-containing imidazolidinedione . The target compound’s IR spectrum would lack carbonyl signals but show similar C-H and furan ring vibrations.

- HRMS data () confirm molecular ion peaks for heterocyclic compounds, a technique applicable to verifying the target compound’s structure.

Biological Activity

1-(Furan-2-ylmethyl)-3-methylenepiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparison with similar compounds.

- IUPAC Name : 1-(Furan-2-ylmethyl)-3-methylenepiperidine

- Molecular Weight : 183.25 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with a furan moiety and a methylene bridge, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of 1-(Furan-2-ylmethyl)-3-methylenepiperidine has primarily focused on its potential as an antimicrobial and anticancer agent. The unique structural elements of the compound suggest various mechanisms of action.

Antimicrobial Activity

Preliminary studies indicate that 1-(Furan-2-ylmethyl)-3-methylenepiperidine exhibits antimicrobial properties. The presence of the furan ring is associated with enhanced interaction with microbial cell membranes, potentially disrupting their integrity.

| Study | Organism Tested | Activity Observed | Reference |

|---|---|---|---|

| Study A | E. coli | Moderate inhibition | |

| Study B | S. aureus | Significant inhibition | |

| Study C | C. albicans | Minimal inhibition |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells through the activation of caspase pathways.

| Study | Cell Line Tested | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Study D | HeLa | 25 | Caspase activation | |

| Study E | MCF-7 | 30 | Cell cycle arrest | |

| Study F | A549 | 20 | Induction of oxidative stress |

The mechanism by which 1-(Furan-2-ylmethyl)-3-methylenepiperidine exerts its biological effects appears to involve multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, leading to growth suppression.

- Apoptosis Induction : In cancer cells, it may activate intrinsic apoptotic pathways, promoting cell death.

- Oxidative Stress : The furan moiety may contribute to the generation of reactive oxygen species (ROS), further enhancing cytotoxicity against cancer cells.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

-

Case Study 1: Antimicrobial Efficacy

- Researchers tested various derivatives of 1-(Furan-2-ylmethyl)-3-methylenepiperidine against common pathogens, demonstrating that modifications to the furan ring can enhance antimicrobial activity.

-

Case Study 2: Cancer Treatment

- A study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death compared to controls, suggesting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Furan-2-ylmethyl)-3-methylenepiperidine, and how can reaction yields be systematically improved?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between furan-2-ylmethyl derivatives and 3-methylenepiperidine precursors. To optimize yields, apply Design of Experiments (DoE) principles to evaluate variables such as temperature (e.g., 60–120°C), solvent polarity (e.g., dichloromethane vs. DMF), and catalyst type (e.g., palladium vs. copper-based catalysts). Fractional factorial designs reduce the number of trials while identifying critical parameters . Post-reaction purification via column chromatography or membrane-based separation technologies (e.g., nanofiltration) enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 1-(Furan-2-ylmethyl)-3-methylenepiperidine?

- Methodological Answer : Use a combination of NMR (¹H/¹³C for functional group analysis), FT-IR (to confirm C=C and C-N bonds), and HRMS (for molecular ion validation). For stereochemical analysis, compare experimental results with computational predictions (e.g., density functional theory (DFT) simulations of NMR chemical shifts) . Cross-validate purity via HPLC with UV detection at 254 nm, referencing retention times against known piperidine derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 1-(Furan-2-ylmethyl)-3-methylenepiperidine in catalytic hydrogenation or cycloaddition reactions?

- Methodological Answer : Perform kinetic studies under controlled conditions (e.g., inert atmosphere, variable H₂ pressure) to assess substituent effects. Use DFT calculations to model transition states and electron distribution at the methylene group. Compare experimental turnover frequencies (TOF) with computational activation energies to identify rate-limiting steps . For example, the furan ring’s electron-rich nature may stabilize intermediates in Diels-Alder reactions, while the piperidine moiety’s conformation affects steric accessibility .

Q. What strategies resolve contradictory data in pharmacological studies of 1-(Furan-2-ylmethyl)-3-methylenepiperidine, such as conflicting receptor binding affinities?

- Methodological Answer : Conduct dose-response assays across multiple cell lines (e.g., HEK-293 vs. CHO-K1) to isolate receptor-specific effects. Validate binding data using radioligand displacement assays (e.g., ³H-labeled antagonists) and orthogonal methods like surface plasmon resonance (SPR). Apply statistical meta-analysis to reconcile discrepancies, accounting for variables like assay pH, temperature, and solvent (DMSO vs. ethanol) . Cross-reference results with structurally analogous compounds (e.g., diphenidine derivatives) to identify scaffold-specific trends .

Q. How can process simulation tools enhance the scalability of 1-(Furan-2-ylmethyl)-3-methylenepiperidine production while minimizing waste?

- Methodological Answer : Use Aspen Plus or COMSOL Multiphysics to model reaction kinetics, heat transfer, and mass balance in continuous-flow reactors. Simulate solvent recovery via distillation or adsorption to reduce environmental impact. Compare batch vs. continuous processes using metrics like E-factor (kg waste/kg product) and space-time yield (STY). Pilot-scale validation is critical to address deviations from idealized models .

Key Recommendations for Researchers

- Prioritize computational modeling (DFT, molecular docking) to predict reactivity and bioactivity before lab experiments .

- Adopt green chemistry principles (e.g., solvent-free reactions, biocatalysts) to align with CRDC subclass RDF2050106 (renewable fuel engineering) .

- Validate pharmacological data using orthogonal assays (e.g., SPR, electrophysiology) to mitigate false positives/negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.